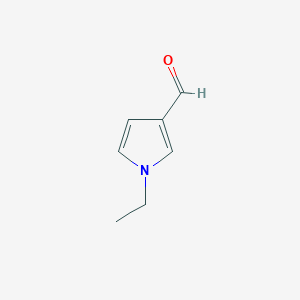
2-Methyl-3-(piperazin-1-yl)pyrazine
Descripción general
Descripción
2-Methyl-3-(piperazin-1-yl)pyrazine is a compound with the molecular weight of 178.24 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-Methyl-3-(piperazin-1-yl)pyrazine is1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 . This indicates that the compound has a pyrazine ring with a methyl group and a piperazine ring attached to it. Physical And Chemical Properties Analysis
2-Methyl-3-(piperazin-1-yl)pyrazine is an oil at room temperature . It has a molecular weight of 178.24 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 2-Methyl-3-(piperazin-1-yl)pyrazine derivatives have been synthesized as potential adenosine A2a receptor antagonists. This synthesis utilizes methyl 3-amino-2-pyrazinecarboxylate and involves a Curtius rearrangement to install the amine, showing moderate binding affinity and selectivity over the A1 receptor (Peng et al., 2005).
Pharmacological Properties
- Piperazine-derived pyrazines have shown promise in various pharmacological activities, such as antimicrobial, anti-tubercular, anti-diabetic, and antitumor activities. They have also been explored as flavoring agents in food (Asif, 2015).
Antibacterial Applications
- Certain derivatives have demonstrated significant antibacterial efficacies, such as inhibiting bacterial biofilm and MurB enzymes. For example, bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent activity against various bacterial strains (Mekky & Sanad, 2020).
Synthesis Methods
- Advanced methods for synthesizing piperazine, a core component of these derivatives, have been developed. These methods include reductive cyclization of amino keto esters and intramolecular addition of unsaturated amino esters (Gettys, Ye, & Dai, 2017).
Antimicrobial and Antitubercular Properties
- Pyrazinamide Mannich bases, including piperazine derivatives, have been synthesized and shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).
Automated Flow Preparation
- Automated flow chemistry techniques have been applied for the preparation of compounds like pyrazine-2-carboxamide, demonstrating the potential for efficient, scalable synthesis of related compounds (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYIEUWPSAMPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668073 | |
| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(piperazin-1-yl)pyrazine | |
CAS RN |
93263-83-3 | |
| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(piperazin-1-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)



![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)

![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)